ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate is a synthetic organic compound that features a pyrazole ring substituted with an ethyl ester group and a tert-butyl(dimethyl)silyl-protected butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole . The protected intermediate is then subjected to further reactions to introduce the pyrazole ring and the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Acidic conditions, such as the use of acetic acid, can facilitate the removal of the tert-butyl(dimethyl)silyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It may be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The tert-butyl(dimethyl)silyl group can protect reactive sites during synthesis, allowing for selective reactions to occur .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyldimethylsilyl chitosan
Uniqueness
Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of the tert-butyl(dimethyl)silyl group provides stability and selectivity in reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C16H30N2O4Si |
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Molecular Weight |
342.51 g/mol |
IUPAC Name |
ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C16H30N2O4Si/c1-7-20-15(19)13-12-14(18-17-13)21-10-8-9-11-22-23(5,6)16(2,3)4/h12H,7-11H2,1-6H3,(H,17,18) |
InChI Key |
CLCRGBQDNZBCDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)OCCCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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